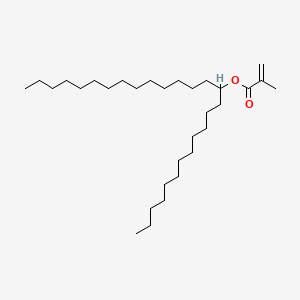

Dodecylpentadecyl methacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dodecylpentadecyl methacrylate is a methacrylate ester characterized by a long alkyl chain substituent. Such long-chain methacrylates are typically hydrophobic, flexible, and used in applications requiring low glass transition temperatures (Tg) and enhanced solubility in non-polar matrices .

Key inferred properties include:

Preparation Methods

The synthesis of dodecylpentadecyl methacrylate typically involves the esterification of methacrylic acid with dodecyl and pentadecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation to remove any unreacted starting materials and by-products .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Polymerization Kinetics

The polymerization behavior of dodecyl methacrylate (DMA) under nanoconfinement has been extensively studied. Key findings include:

| Parameter | Bulk Conditions | Nanoconfined Conditions |

|---|---|---|

| Induction Time | Decreases with temperature | Shorter than bulk at equivalent temperatures |

| Activation Energy | ~10% higher than nanoconfined | ~10% lower than bulk |

| Ceiling Temperature (Tc) | ~193°C | Comparable to bulk |

| Autoacceleration | Weak or absent | Suppressed |

Mechanistic Insights :

-

Rate Dependence : Reaction rates increase with temperature, with nanoconfined systems showing faster kinetics than bulk .

-

Induction Time : Reduces with elevated temperatures due to accelerated initiator dissociation .

-

Thermodynamic Analysis : Equilibrium conversion data aligns with a ceiling temperature of 193°C, consistent with literature values for similar methacrylates .

Interactions with Other Chemicals

Dodecylpentadecyl methacrylate exhibits reactivity with various chemical agents:

a. Acidic Reactions

-

Mechanism : Hydrolysis or acid-catalyzed cleavage of the ester bond, producing alcohols and carboxylic acids .

-

Vigorous Reactions : Strong oxidizing acids (e.g., concentrated H₂SO₄) may induce exothermic decomposition, potentially igniting reaction products .

b. Alkali/Caustic Systems

Scientific Research Applications

Industrial Applications

DPMA finds use in several key industries, which are summarized below:

| Industry | Application |

|---|---|

| Adhesives and Sealants | Used as a component in synthetic sealants and adhesive agents to enhance bonding strength. |

| Coatings | Employed in low-temperature coating materials for automotive applications, improving durability and finish. |

| Oil and Gas | Acts as a synthetic oil-soluble drag-reduction agent, enhancing the flow of fluids in pipelines. |

| Rubber Industry | Functions as a composite stabilizer, improving the mechanical properties of rubber products. |

| Lubricants | Utilized in formulating high-performance lubricating oils that exhibit superior stability and performance. |

| Textiles | Applied in fiber processing for creating waterproof and oil-proof finishing agents. |

| Plastics | Used in the synthesis of various polymeric materials, enhancing their physical properties. |

Polymerization Studies

Dodecylpentadecyl methacrylate has been extensively studied for its polymerization behavior, particularly under nanoconfinement conditions. Research indicates that the free radical polymerization of DPMA can be influenced by the size of confinement media, leading to variations in polymer properties such as molecular weight and thermal stability .

Case Study: Nanoconfinement Effects

A notable study explored the effects of nanoconfinement on the polymerization kinetics of DPMA using controlled pore glasses with varying pore sizes. The findings demonstrated that smaller pore sizes resulted in increased polymerization rates and altered thermal properties, suggesting potential applications in nanotechnology and materials science .

Case Study: Copolymerization with Styrene

Another significant application involves the copolymerization of DPMA with styrene via Atom Transfer Radical Polymerization (ATRP). This research highlighted how varying the styrene content affected the mechanical properties of the resulting copolymers, making them suitable for use in high-performance coatings and adhesives .

Mechanism of Action

The mechanism of action of dodecylpentadecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals propagate the polymerization process, leading to the formation of long polymer chains . The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications.

Comparison with Similar Compounds

Comparison with Similar Methacrylate Compounds

Structural and Physical Properties

The table below compares Dodecylpentadecyl methacrylate (inferred) with structurally related methacrylates:

Notes:

- Tg : Long alkyl chains reduce Tg by increasing chain flexibility. MMA’s high Tg (105°C) contrasts sharply with n-Dodecyl methacrylate (-65°C) . This compound’s Tg is estimated to be even lower due to its longer chain.

- Thermal Stability: Copolymers with bulky substituents (e.g., 4-acetylphenyl methacrylate) show improved thermal stability with higher comonomer content . This compound’s stability is likely comparable to n-Dodecyl methacrylate but requires experimental validation.

Reactivity and Copolymerization Behavior

Methacrylates with varying alkyl groups exhibit distinct reactivity ratios during copolymerization:

- Methyl Methacrylate (MMA): High reactivity in radical polymerization, often used as a base monomer for rigid copolymers .

- 4-Acetylphenyl Methacrylate (APMA) : Reactivity ratios (r₁ = 0.74–0.81, r₂ = 0.49–0.61 with ethyl methacrylate) indicate moderate incorporation efficiency .

- n-Dodecyl Methacrylate : Lower reactivity due to steric hindrance from the long alkyl chain, favoring homopolymerization.

Research Findings and Trends

Thermal Performance : Increasing alkyl chain length correlates with higher thermal stability but lower Tg. For example, MMA degrades at 280–300°C, while n-Dodecyl methacrylate resists decomposition until 320–340°C .

Hydrophobicity-Solubility Trade-off : Longer chains reduce water solubility but improve compatibility with hydrophobic matrices, as seen in HEMA-CQMA copolymers for drug delivery .

Reactivity Challenges : Bulky substituents hinder copolymerization efficiency, necessitating optimized initiator systems (e.g., azobisisobutyronitrile in HEMA-CQMA synthesis) .

Biological Activity

Dodecylpentadecyl methacrylate (DPMA) is a methacrylate ester that has garnered attention for its potential biological activities, particularly in the fields of biomaterials and drug delivery. This article synthesizes current research findings, including case studies, data tables, and relevant studies, to provide a comprehensive overview of the biological activity associated with DPMA.

Chemical Structure and Properties

This compound is characterized by its long aliphatic chains, which contribute to its hydrophobic properties. The chemical structure can be represented as follows:

This structure influences its interactions with biological systems, particularly in the formation of polymeric materials.

Antimicrobial Properties

Research has indicated that polymers derived from methacrylates, including DPMA, exhibit intrinsic antimicrobial properties. A study highlighted that polymers with cationic pendant groups effectively killed bacteria and prevented biofilm formation on surfaces. This suggests that DPMA could be functionalized to enhance its antimicrobial activity, making it suitable for applications in medical devices and coatings .

Biocompatibility and Cell Adhesion

Another significant aspect of DPMA is its biocompatibility. A study comparing copolymers containing dodecyl groups demonstrated that these materials can suppress cell adhesion, particularly of macrophage-like cells. This property is crucial for developing biomaterials that minimize foreign body reactions in vivo . The hydrophobic domains formed by dodecyl groups enhance substrate affinity while controlling cell adhesion behavior.

| Polymer Type | Cell Type | Adhesion Suppression |

|---|---|---|

| PMD (Dodecyl) | RAW264.7 | High |

| PMB (Butyl) | RAW264.7 | Low |

1. Polymer Coatings for Medical Devices

A case study investigated the use of dodecyl-based polymers as coatings for various medical substrates. The results showed that these coatings significantly reduced the adhesion of pathogenic bacteria while maintaining compatibility with human cells. This dual functionality is critical for developing safer medical devices .

2. Drug Delivery Systems

Another study explored the use of methacrylate polymers, including DPMA derivatives, in drug delivery systems. The hydrophobic nature of these polymers allows for effective encapsulation of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .

Research Findings

- Hydrophobic Domain Formation : The presence of dodecyl groups in polymers increases their affinity for substrates and promotes hydrophobic domain formation, which is beneficial for reducing unwanted cell adhesion .

- Antimicrobial Efficacy : Polymers containing dodecyl groups demonstrated effective antimicrobial activity against common pathogens like E. coli and S. typhimurium, suggesting potential applications in food safety and medical environments .

- Biocompatibility : Studies highlight that DPMA-based polymers exhibit low toxicity profiles and good biocompatibility, making them suitable candidates for biomedical applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dodecylpentadecyl methacrylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves free-radical polymerization or controlled/living polymerization techniques. Key parameters include monomer purity, initiator selection (e.g., AIBN for thermal initiation), solvent choice (e.g., toluene or THF), and temperature control (60–80°C for thermal initiation). Optimization requires monitoring conversion rates via in situ FTIR or NMR spectroscopy and adjusting reaction time, initiator concentration, and degassing procedures to minimize side reactions . Post-synthesis purification involves precipitation in non-solvents (e.g., methanol) and dialysis to remove unreacted monomers.

Q. Which characterization techniques are critical for verifying the molecular structure and purity of this compound polymers?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm monomer incorporation and assess chemical shifts indicative of methacrylate backbone formation.

- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution using polystyrene standards and THF as the eluent .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., C=O stretching at 1720 cm−1) and monitor residual monomer content.

- High-Performance Liquid Chromatography (HPLC) : Quantify residual monomers using pharmacopeial methods, such as USP protocols for methacrylate copolymers .

Q. How can solubility and compatibility with other polymers be systematically evaluated for coating applications?

- Methodological Answer : Conduct solubility tests in solvents like acetone, toluene, or THF under controlled temperatures (25–60°C). For compatibility studies, blend this compound with co-polymers (e.g., acrylics) and analyze phase behavior via differential scanning calorimetry (DSC) to detect glass transition temperature (Tg) shifts. Atomic force microscopy (AFM) or transmission electron microscopy (TEM) can visualize phase separation .

Advanced Research Questions

Q. What experimental approaches are used to establish structure-property relationships in this compound-based materials?

- Methodological Answer :

- Mechanical Testing : Perform tensile tests (e.g., ASTM D638) to correlate molecular weight and branching with elastic modulus and elongation-at-break. Use dynamic mechanical analysis (DMA) to study viscoelastic behavior across temperature ranges .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres identifies decomposition thresholds. Pair with pyrolysis-GC/MS to elucidate degradation pathways.

- Computational Modeling : Apply molecular dynamics (MD) simulations to predict chain packing and entanglement effects on bulk properties .

Q. How should researchers address contradictions in reported data, such as conflicting thermal stability values across studies?

- Methodological Answer : Conduct a meta-analysis of experimental variables (e.g., heating rates in TGA, sample preparation methods). Validate findings via interlaboratory studies using standardized protocols. For example, discrepancies in Tg values may arise from differences in annealing conditions or moisture content; control humidity using desiccators or in situ drying chambers .

Q. What computational tools are recommended for predicting the reactivity and copolymerization behavior of this compound?

- Methodological Answer : Use quantum chemistry software (e.g., Gaussian, ORCA) to calculate reactivity ratios (e.g., Mayo-Lewis parameters) and predict copolymer composition. Machine learning models trained on existing monomer databases (e.g., PubChem) can forecast polymerization kinetics. Validate predictions with real-time FTIR or Raman spectroscopy during synthesis .

Q. How can degradation mechanisms of this compound under environmental stressors be rigorously analyzed?

- Methodological Answer : Accelerated aging studies under UV light (per ASTM G154) or hydrolytic conditions (pH 3–10) quantify degradation rates. Analyze degradation products via LC-MS or MALDI-TOF to identify oligomers and chain scission points. Combine with density functional theory (DFT) to model bond dissociation energies and predict degradation pathways .

Q. What strategies enable the design of novel this compound copolymers with tailored functionalities?

- Methodological Answer : Employ controlled radical polymerization (e.g., RAFT, ATRP) to incorporate functional comonomers (e.g., zwitterionic or fluorinated monomers). Screen monomer feed ratios using high-throughput robotic synthesizers and characterize libraries via automated GPC/DSC. Optimize for target properties (e.g., hydrophobicity, adhesion) using design-of-experiments (DoE) frameworks .

Properties

CAS No. |

94248-42-7 |

|---|---|

Molecular Formula |

C31H60O2 |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

heptacosan-13-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C31H60O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(33-31(32)29(3)4)27-25-23-21-19-16-14-12-10-8-6-2/h30H,3,5-28H2,1-2,4H3 |

InChI Key |

JEBMFONDEFPKAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)C(=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.